Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl- is a useful research compound. Its molecular formula is C28H18O5 and its molecular weight is 434.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] (CAS No. 21454-19-3) is a complex organic compound with the molecular formula C28H18O5 and a molecular weight of 434.4 g/mol. This compound exhibits significant biological activity due to its unique structural properties, which include two phenyl groups linked by an oxydiphenylene moiety and two ethanedione units. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

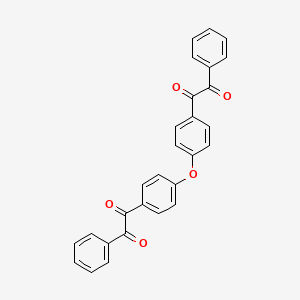

The structure of ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] can be represented as follows:

Key Features:

- Aromatic Rings : The presence of multiple aromatic rings enhances stability and reactivity.

- Functional Groups : The ethanedione units contribute to its chemical reactivity and potential interactions with biological macromolecules.

Synthesis Methods

The synthesis of ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] can be achieved through various methods, each with distinct advantages and limitations regarding yield and purity:

| Synthesis Method | Description | Yield | Purity |

|---|---|---|---|

| Condensation Reaction | Involves the reaction of phenolic compounds with diketones. | Moderate | High |

| Oxidative Coupling | Utilizes oxidizing agents to couple phenolic precursors. | High | Moderate |

| Direct Acetylation | Directly acetylates phenolic compounds using acetic anhydride. | Low | High |

Ethanedione derivatives have been studied for their interactions with various biological targets:

- Antioxidant Activity : Compounds derived from ethanedione exhibit significant antioxidant properties, reducing oxidative stress in cells.

- Antimicrobial Properties : Research indicates that ethanedione derivatives can inhibit the growth of certain bacteria and fungi, making them potential candidates for antimicrobial agents.

Case Studies

- Antioxidant Study : A study demonstrated that ethanedione derivatives significantly reduced reactive oxygen species (ROS) in human cell lines, suggesting potential therapeutic applications in oxidative stress-related diseases .

- Antimicrobial Efficacy : Another investigation showed that a derivative of ethanedione displayed inhibitory effects against Staphylococcus aureus and Escherichia coli in vitro, indicating its potential as a broad-spectrum antimicrobial agent .

Applications

The unique properties of ethanedione make it suitable for various applications:

- Pharmaceuticals : Its derivatives are being explored for drug development due to their biological activities.

- Materials Science : The compound's stability and reactivity are beneficial in creating advanced materials with specific properties.

Aplicaciones Científicas De Investigación

Photoinitiators in Polymer Chemistry

Ethanedione serves as an effective photoinitiator in polymerization processes. It generates free radicals upon exposure to light, initiating polymerization reactions necessary for producing various polymers.

Case Study: Photopolymerization Efficiency

Research conducted by Ionescu et al. demonstrated that ethanedione outperformed traditional photoinitiators in thiol-ene “click” chemistry, leading to the synthesis of highly functional polyols with improved properties.

Biological Research

Ethanedione is utilized as a molecular probe in biological studies due to its ability to interact with biomolecules.

Applications:

- Enzyme Activity Studies : It helps investigate enzyme kinetics and metabolic pathways.

- Drug Delivery Systems : The compound's ability to form stable complexes with drugs enhances bioavailability and minimizes side effects.

Case Study: Drug Delivery Potential

A study explored ethanedione's capacity to encapsulate therapeutic agents, revealing promising results for controlled release systems that improve drug efficacy.

Materials Science

Ethanedione is used in the development of advanced materials such as coatings and adhesives where precise polymerization control is required.

Application Example:

In industrial settings, ethanedione-based formulations are employed to create durable coatings that exhibit excellent adhesion properties and resistance to environmental factors.

Propiedades

IUPAC Name |

1-[4-[4-(2-oxo-2-phenylacetyl)phenoxy]phenyl]-2-phenylethane-1,2-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18O5/c29-25(19-7-3-1-4-8-19)27(31)21-11-15-23(16-12-21)33-24-17-13-22(14-18-24)28(32)26(30)20-9-5-2-6-10-20/h1-18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZHLLCAHJUHAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)C(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389293 |

Source

|

| Record name | Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21454-19-3 |

Source

|

| Record name | Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.